2-(Phenylsulfonyl)ethanamine hydrochloride

Übersicht

Beschreibung

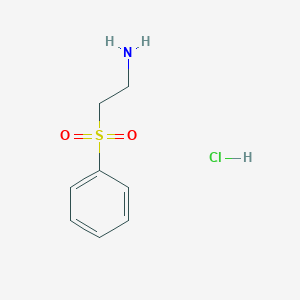

2-(Phenylsulfonyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2S. It is known for its potential therapeutic and industrial applications. This compound is characterized by the presence of a phenylsulfonyl group attached to an ethanamine backbone, which is further stabilized by the addition of hydrochloride.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfonyl)ethanamine hydrochloride typically involves the reaction of phenylsulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Phenylsulfonyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Research:

2-(Phenylsulfonyl)ethanamine hydrochloride is utilized as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for treating various conditions, including neuropsychiatric disorders. For instance, it has been identified as a modulator of trace amine-associated receptors (TAARs), specifically TAAR1, which plays a role in dopaminergic signaling pathways. In vitro studies suggest that it exhibits agonistic activity at TAAR1 with an effective concentration (EC50) of approximately 0.507 μM, indicating potential implications for treating schizophrenia and other related disorders.

Enzyme Inhibition Studies:

The compound is also investigated for its enzyme inhibition properties. The sulfonyl group can interact with biological molecules through hydrogen bonding, influencing their activity. This mechanism is crucial in pharmaceutical applications where it may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Chemical Synthesis

Intermediate in Organic Synthesis:

In synthetic organic chemistry, this compound serves as an intermediate for creating more complex organic molecules. Its synthesis typically involves reactions with phenylsulfonyl chlorides under basic conditions using solvents like dichloromethane or toluene. This versatility allows chemists to explore various modifications that can enhance the compound's pharmacological profile.

Biological Applications

Antiviral Activity:

Recent studies have highlighted the potential antiviral properties of related compounds derived from this compound. For example, derivatives have shown selective inhibition against chikungunya virus (CHIKV), demonstrating significant antiviral activity with selectivity indices greater than 61 against various strains . This suggests that structurally similar compounds may serve as promising candidates for antiviral drug development.

Acaricidal Activity:

Research has also indicated that phenylpiperazine derivatives related to this compound exhibit acaricidal properties. These derivatives were synthesized and tested for their effectiveness against certain pests, showing promising results in agricultural applications . Such findings underscore the compound's potential beyond human health applications.

Structure-Activity Relationship (SAR)

Optimization and Analog Development:

The structural characteristics of this compound allow for extensive SAR studies aimed at improving its efficacy and selectivity. Modifications to the sulfonamide moiety can lead to analogs with enhanced biological activity or reduced side effects. This is particularly relevant in the context of developing targeted therapies that minimize off-target effects while maximizing therapeutic benefits .

Wirkmechanismus

The mechanism of action of 2-(Phenylsulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The ethanamine moiety can act as a ligand, binding to various biological targets and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Phenethylamine: Shares a similar ethanamine backbone but lacks the phenylsulfonyl group.

Phenylsulfonylmethane: Contains the phenylsulfonyl group but differs in the backbone structure.

Uniqueness: 2-(Phenylsulfonyl)ethanamine hydrochloride is unique due to the combination of the phenylsulfonyl group and the ethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-(Phenylsulfonyl)ethanamine hydrochloride, with the molecular formula C₈H₁₂ClNO₂S, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This compound features a phenylsulfonyl group linked to an ethanamine backbone, which enhances its solubility and stability, making it suitable for various therapeutic applications. Research has indicated that it may possess anti-inflammatory , analgesic , antimicrobial , and anticancer properties.

The hydrochloride salt form of 2-(Phenylsulfonyl)ethanamine improves its solubility in aqueous solutions, facilitating its use in biological assays. The compound can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Reduction can convert the sulfonyl group to a sulfide group.

- Substitution : The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Sulfone derivatives |

| Reduction | Lithium aluminum hydride, sodium borohydride | Sulfide derivatives |

| Substitution | Alkyl halides, acyl chlorides | Various substituted ethanamine derivatives |

Anti-inflammatory and Analgesic Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects by modulating enzymes involved in inflammatory pathways. Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems, particularly those related to pain perception.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting bacterial growth. For example, analogues of related sulfonamide compounds have demonstrated significant activity against Staphylococcus aureus and Klebsiella pneumoniae.

Anticancer Potential

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, compounds related to this compound have been reported to significantly increase the percentage of apoptotic cells in MDA-MB-231 breast cancer cells.

The mechanism of action of this compound involves interaction with specific molecular targets within biological systems. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The ethanamine moiety acts as a ligand, influencing various cellular processes.

Case Studies and Research Findings

- Chikungunya Virus Inhibition : A study explored the structure-activity relationship of compounds related to this compound and found that certain analogues exhibited potent inhibitory effects on the chikungunya virus in vitro. The most effective compounds showed EC50 values ranging from 5.3 μM to 7.1 μM, indicating their potential as antiviral agents .

- Antibacterial Activity : Another investigation assessed the antibacterial efficacy of sulfonamide derivatives against common pathogens. The results indicated that certain derivatives achieved over 80% inhibition at concentrations as low as 50 μg/mL against S. aureus .

- Apoptosis Induction : A specific study highlighted the ability of related compounds to induce apoptosis in cancer cell lines, showing a significant increase in annexin V-FITC positive cells compared to controls . This suggests a potential pathway for therapeutic intervention in cancer treatment.

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFNBRHAUKLROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.